![molecular formula C5H3NO4S B11762619 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities
Méthodes De Préparation
The synthesis of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid typically involves multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . One common method involves the reaction of thiosemicarbazide with acetic anhydride under reflux conditions . Industrial production methods may utilize catalysts and optimized reaction conditions to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Applications De Recherche Scientifique
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid include other thiazolidine derivatives such as thiazolidine-2,4-dione and thiazole . These compounds share the thiazolidine ring structure but differ in their substituents and specific biological activities. The unique combination of sulfur and nitrogen atoms in this compound contributes to its distinct pharmacological properties .
Propriétés
Formule moléculaire |
C5H3NO4S |
|---|---|
Poids moléculaire |
173.15 g/mol |
Nom IUPAC |
(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1+ |
Clé InChI |
GZMAUGAAAMRIDY-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/1\C(=O)NC(=O)S1)\C(=O)O |
SMILES canonique |
C(=C1C(=O)NC(=O)S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


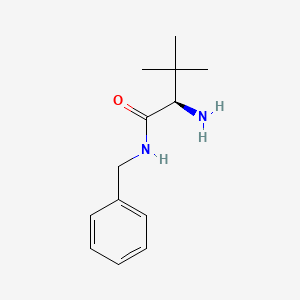
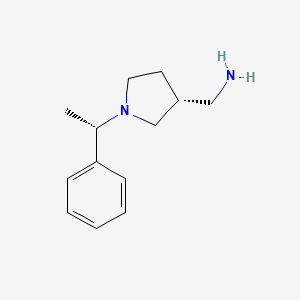
![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)

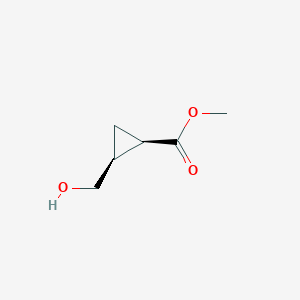
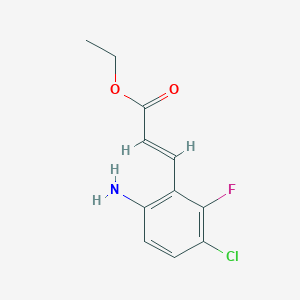
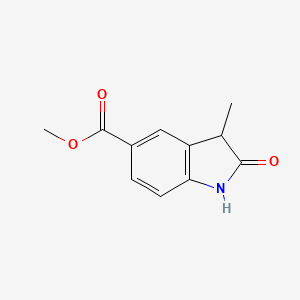
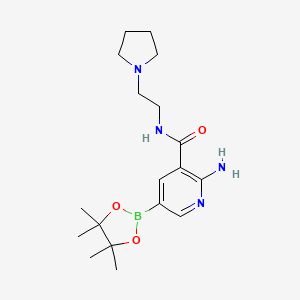
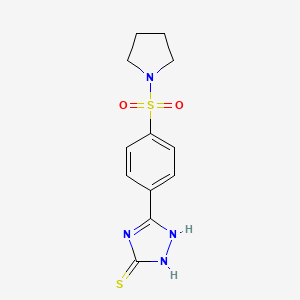
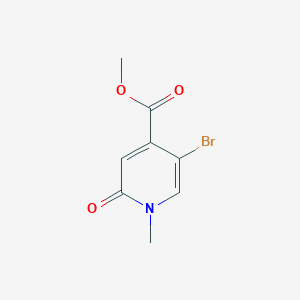
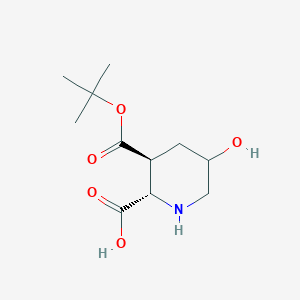
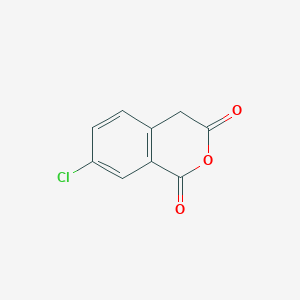
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
